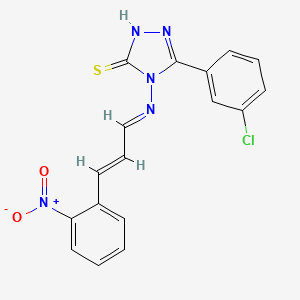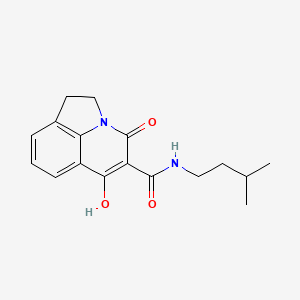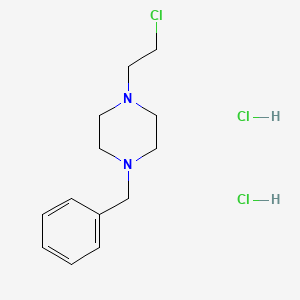
Sodium (4-bromophenyl)methanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (4-bromophenyl)methanesulfinate is an organosulfur compound with the molecular formula C7H6BrNaO2S. It is a white to off-white powder that is used as a reagent in organic synthesis, particularly for the late-stage functionalization of nitrogen-containing heterocycles .
Vorbereitungsmethoden
The synthesis of sodium (4-bromophenyl)methanesulfinate typically involves the reaction of 4-bromobenzenesulfonyl chloride with a reducing agent in the presence of a base. One common method includes the use of hydrazine hydrate and sodium carbonate in an aqueous medium . The reaction is carried out at elevated temperatures, followed by cooling and filtration to obtain the desired product . Industrial production methods may vary, but they generally follow similar principles of sulfonyl chloride reduction and subsequent purification steps.
Analyse Chemischer Reaktionen
Sodium (4-bromophenyl)methanesulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfinyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonates.
Reduction Reactions: It can be reduced to form sulfides or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Sodium (4-bromophenyl)methanesulfinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium (4-bromophenyl)methanesulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various nucleophiles, leading to the formation of sulfonylated products. This process is facilitated by the presence of a suitable base and solvent, which help to stabilize the intermediate species and promote the reaction .
Vergleich Mit ähnlichen Verbindungen
Sodium (4-bromophenyl)methanesulfinate can be compared with other similar compounds such as:
- Sodium (4-methoxyphenyl)methanesulfinate
- Sodium (4-chlorophenyl)methanesulfinate
- Sodium (2,4-dichlorophenyl)methanesulfinate
These compounds share similar structural features but differ in their substituents on the phenyl ring, which can influence their reactivity and applications. This compound is unique due to the presence of the bromine atom, which can participate in additional reactions such as halogenation .
Eigenschaften
Molekularformel |
C7H6BrNaO2S |
|---|---|
Molekulargewicht |
257.08 g/mol |
IUPAC-Name |
sodium;(4-bromophenyl)methanesulfinate |
InChI |
InChI=1S/C7H7BrO2S.Na/c8-7-3-1-6(2-4-7)5-11(9)10;/h1-4H,5H2,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
PVQCSNDPWWZSFB-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1CS(=O)[O-])Br.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


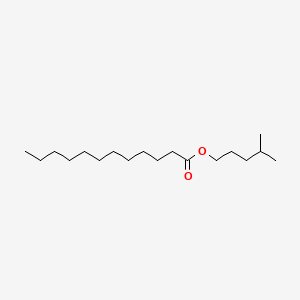
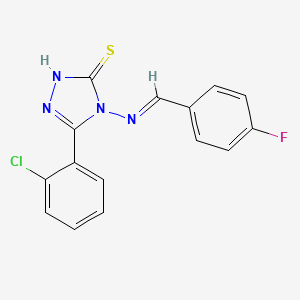
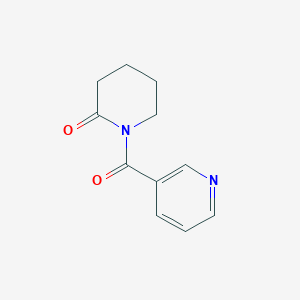
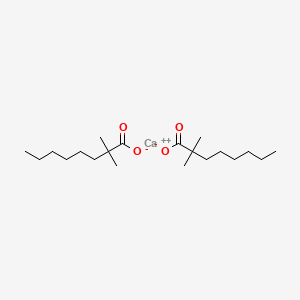
![N-benzyl-2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B12050956.png)
![Ethyl (2-{[(6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-5-YL)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B12050959.png)

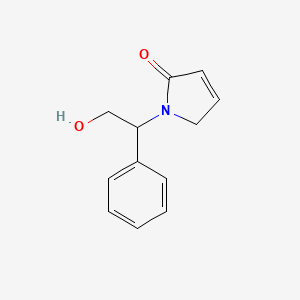
![6-imino-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B12050969.png)
